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molecular formula C8H16N2O B2795840 1-(4-Aminopiperidin-1-yl)propan-1-one CAS No. 577778-40-6

1-(4-Aminopiperidin-1-yl)propan-1-one

Cat. No. B2795840
M. Wt: 156.229
InChI Key: ARECLULLLYMJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296693B2

Procedure details

4-Aminopiperidine (4.01 g, 40 mmol) and benzaldehyde (4.251 g, 40 mmol) were dissolved in toluene (70 mL) and refluxed on a Dean-Stark trap until water ceased to evolve. The solvent was evaporated and the residue was reconstituted in dry THF (75 mL). Triethylamine (4.04 g, 40 mmol) was added and the reaction was cooled in an ice bath. With vigorous stirring, propionyl chloride (3.70 g, 40 mmol) was added and the reaction continued for 1.5 hours at rt. The reaction was filtered, and the filtrate was evaporated and treated with 1N HCl (50 mL) for 1 hour. The aqueous phase was washed with Et2O (3×50 mL), basified to pH>10 with NaOH, saturated with sodium chloride and extracted with DCM (5×75 mL). The combined DCM extract was evaporated and azeotropically dried with toluene to give intermediate 1 (4.74 g, 64%) as a light brown oil: 1H NMR (500 MHz, DMSO-d6) δ 4.18 (d, J=11.8 Hz, 1H), 3.74 (d, J=11.8 Hz, 1H), 3.00 (dd, J=11.8, 11.8 Hz, 1H), 2.89 (brs, 2H), 2.82-2.15 (m, 1H), 2.67 (dd, J=11.8 Hz, 11.8 Hz, 1H), 2.28 (q, J=7.1 Hz, 2H), 1.72 (d, J=11.8 Hz, 1H), 1.67 (d, J=11.8 Hz, 1H), 1.14 (q, J=10.2 Hz, 1H), 1.04 (q, J=10.2 Hz, 1H), 0.98 (t, J=7.1 Hz, 3H).
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
4.251 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH:8](=[O:15])[C:9]1C=CC=C[CH:10]=1.C(N(CC)CC)C.C(Cl)(=O)CC>C1(C)C=CC=CC=1.O>[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8](=[O:15])[CH2:9][CH3:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
4.01 g
Type
reactant
Smiles
NC1CCNCC1
Name
Quantity
4.251 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.04 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
treated with 1N HCl (50 mL) for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The aqueous phase was washed with Et2O (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined DCM extract
CUSTOM
Type
CUSTOM
Details
was evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1CCN(CC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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